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Compound of Interest

Compound Name: N6-Benzyl-9H-purine-2,6-diamine

Cat. No.: B7818319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics

of N6-Benzyl-9H-purine-2,6-diamine, also known as 2-amino-6-benzylaminopurine. Due to

the limited availability of specific experimental data for this compound in publicly accessible

databases, this document presents a theoretical spectroscopic profile based on the analysis of

closely related purine analogues. The information herein is intended to serve as a reference for

the identification and characterization of N6-Benzyl-9H-purine-2,6-diamine.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for N6-Benzyl-9H-purine-2,6-diamine. These predictions are derived

from the known spectral properties of similar structures, such as 6-benzylaminopurine and O6-

benzylguanine.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for N6-Benzyl-9H-purine-2,6-diamine (in DMSO-

d₆)
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-8 (Purine) ~ 8.2 Singlet 1H -

Benzyl-H

(aromatic)
~ 7.2 - 7.4 Multiplet 5H -

NH

(Benzylamino)
~ 8.2 Broad Singlet 1H -

NH₂ (Amino) ~ 5.9 Broad Singlet 2H -

CH₂ (Benzyl) ~ 4.6 Doublet 2H ~ 6.0

NH (Purine) ~ 12.5 Broad Singlet 1H -

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for N6-Benzyl-9H-purine-2,6-diamine (in DMSO-

d₆)

Carbon Predicted Chemical Shift (δ, ppm)

C-6 (Purine) ~ 155

C-2 (Purine) ~ 160

C-4 (Purine) ~ 150

C-8 (Purine) ~ 140

C-5 (Purine) ~ 115

Benzyl-C (quaternary) ~ 140

Benzyl-CH (aromatic) ~ 127 - 129

CH₂ (Benzyl) ~ 43

Predicted Mass Spectrometry Data
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Table 3: Predicted Mass Spectrometry Fragmentation for N6-Benzyl-9H-purine-2,6-diamine

Ion Type Predicted m/z

[M+H]⁺ 241.12

[M-NH₂]⁺ 225.11

[Benzyl]⁺ 91.05

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the range of -2 to 16 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)

or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural

elucidation.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized

chemical compound using spectroscopic methods.
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Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the expected spectroscopic properties of

N6-Benzyl-9H-purine-2,6-diamine. Experimental verification is essential for the definitive

structural confirmation of this compound.

To cite this document: BenchChem. [Spectroscopic Profile of N6-Benzyl-9H-purine-2,6-
diamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b7818319#n6-benzyl-9h-purine-2-6-diamine-
spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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